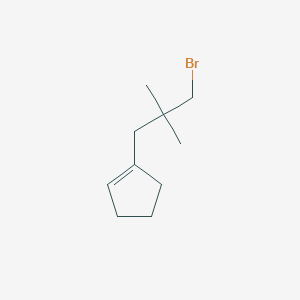
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a 3-bromo-2,2-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene typically involves the bromination of 2,2-dimethylpropylcyclopentene. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
科学的研究の応用
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
類似化合物との比較
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodo-2,2-dimethylpropyl)cyclopent-1-ene: Contains an iodine atom, which can affect reactivity and reaction conditions.
Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene is unique due to the presence of the bromine atom, which is a good leaving group and can participate in a variety of chemical reactions. This makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H17Br |
|---|---|
分子量 |
217.15 g/mol |
IUPAC名 |
1-(3-bromo-2,2-dimethylpropyl)cyclopentene |
InChI |
InChI=1S/C10H17Br/c1-10(2,8-11)7-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3 |
InChIキー |
BWIMBGIOELCQLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


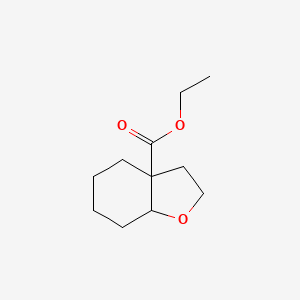
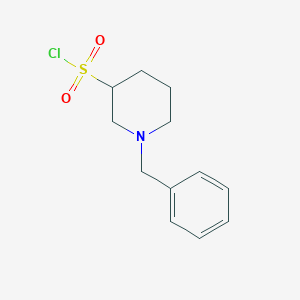
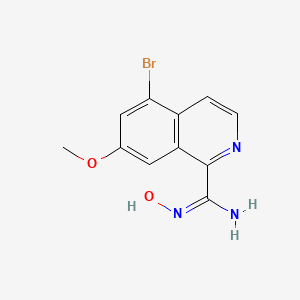
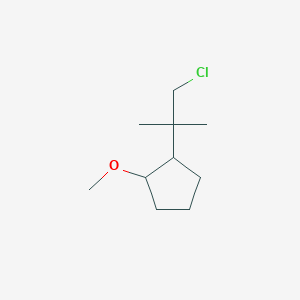


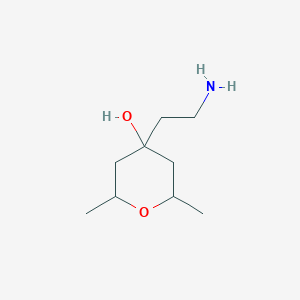
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
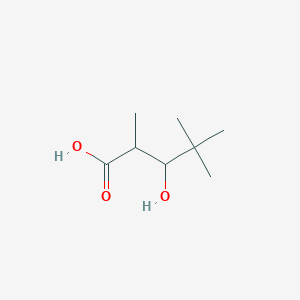
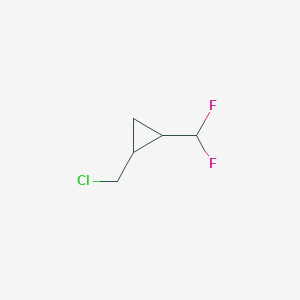
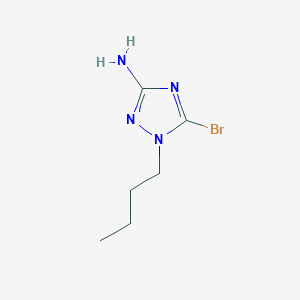
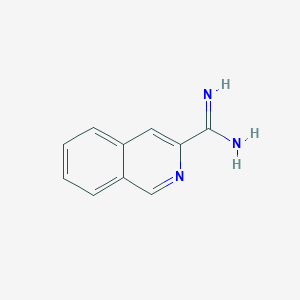
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
